molecular formula C9H5Br2NO2 B1382246 6-amino-5,7-dibromo-2H-chromen-2-one CAS No. 866475-81-2

6-amino-5,7-dibromo-2H-chromen-2-one

Cat. No. B1382246
M. Wt: 318.95 g/mol
InChI Key: VRLNBQDNVRHCEP-UHFFFAOYSA-N
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Description

“6-amino-5,7-dibromo-2H-chromen-2-one” is a chemical compound with the molecular formula C9H5Br2NO2 . It has a molecular weight of 318.95 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of “6-amino-5,7-dibromo-2H-chromen-2-one” and similar compounds has been a subject of research. For instance, coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield .


Molecular Structure Analysis

The InChI code for “6-amino-5,7-dibromo-2H-chromen-2-one” is 1S/C9H5Br2NO2/c10-5-3-6-4 (8 (11)9 (5)12)1-2-7 (13)14-6/h1-3H,12H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

Oxidant-Free Synthesis of Benzo[c]Chromen-6-ones The oxidant-free synthesis of biologically significant 7-amino-6H-benzo[c]chromen-6-ones has been established through a Sc(OTf)3 catalyzed three-component reaction. This method efficiently constructs the B and C rings of 6H-benzo[c]chromen-6-ones starting from acyclic precursors. The process involves the formation of four new bonds including two C–C, one C–N, and one C–O, in a single operation without the need for external oxidants (Vachan et al., 2019).

Schiff Bases Derived from 6-Amino-2H-chromen-2-one A study synthesized 6-arylmethylideneamino-2H-chromen-2-ones through the reaction of 6-amino-2H-chromen-2-one with aromatic and heterocyclic aldehydes. This work uncovered a linear relation between the chemical shifts of specific protons in the chromene ring and Hammett constants of the substituents, indicating the formation of intramolecular hydrogen bonds in certain derivatives (Ganushchak et al., 2005).

Biological Applications

Discovery of Chromen-4-one Inhibitors of DNA-PK Substituted chromen-4-ones have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), crucial for cellular responses to DNA damage. Specifically, 2-amino-substituted benzo[h]chromen-4-ones with specific morpholine substituents showed potent inhibitory activities. This discovery holds potential for enhancing the efficacy of radiotherapy and certain chemotherapy drugs (Hardcastle et al., 2005).

Antibacterial Activity of 2-Amino-4H-pyrans and Chromenes 2-amino-4H-pyrans and 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes synthesized under solvent-free conditions using magnesium oxide as a catalyst showed notable in vitro antibacterial activity. This study highlights the potential of these compounds in developing new antibacterial agents (Kumar et al., 2009).

G Protein-Coupled Receptor-35 Agonists 2H-chromen-2-one derivatives were identified as agonists for G protein-coupled receptor-35 (GPR35), demonstrating potent agonistic activity. This discovery provides novel insights into GPR35 signaling and its potential therapeutic implications (Wei et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

6-amino-5,7-dibromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO2/c10-5-3-6-4(8(11)9(5)12)1-2-7(13)14-6/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLNBQDNVRHCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C(=C21)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-5,7-dibromo-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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